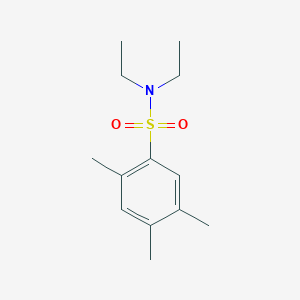
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
Mechanism of Action
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect humans and other animals as a food source. DEET may also interfere with the insect's ability to locate a suitable landing site on the skin.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity in humans and animals. However, some studies have suggested that DEET may have some neurological effects, such as headaches, dizziness, and seizures, particularly in high doses. DEET has also been shown to be a skin irritant in some individuals.
Advantages and Limitations for Lab Experiments
DEET is a widely used insect repellent and is readily available. It is also relatively inexpensive and easy to use. However, DEET has some limitations in lab experiments. For example, DEET can be difficult to work with due to its high volatility, which can make accurate dosing challenging. Additionally, DEET can interfere with some experimental assays, such as olfactory assays, due to its strong odor.
Future Directions
There are several future directions for research on DEET. One area of research is the development of more effective insect repellents that are less toxic and have fewer side effects. Another area of research is the investigation of DEET's potential use in the control of insect-borne diseases. Additionally, there is a need for further research on the mechanism of action of DEET to better understand how it works and to develop more effective insect repellents.
Synthesis Methods
DEET can be synthesized by reacting 3-methylbenzenesulfonyl chloride with diethylamine in the presence of sodium bicarbonate. The reaction produces DEET and sodium chloride as a byproduct. The purity of DEET can be increased by recrystallization from ethanol.
Scientific Research Applications
DEET has been extensively researched for its insect-repelling properties. It is commonly used in insect repellent formulations and is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, DEET has been investigated for its potential use in the control of insect-borne diseases, such as malaria and dengue fever.
properties
Molecular Formula |
C13H21NO2S |
|---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-6-14(7-2)17(15,16)13-9-11(4)10(3)8-12(13)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
GBUMXSGGGIUWGB-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















